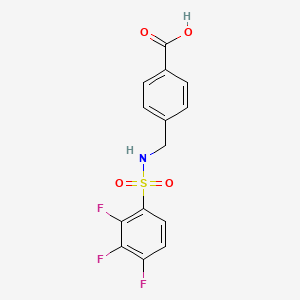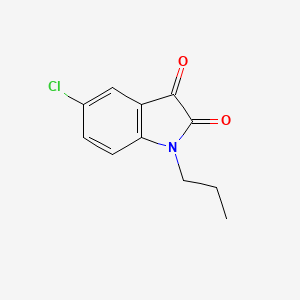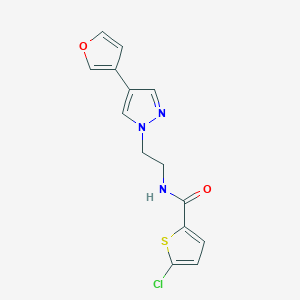
4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid is a complex organic compound characterized by its trifluorobenzene sulfonamide group attached to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid typically involves multiple steps, starting with the preparation of the trifluorobenzene sulfonamide group. This can be achieved through the reaction of 2,3,4-trifluorobenzene with chlorosulfonic acid followed by ammonia to form the sulfonamide group. The resulting trifluorobenzenesulfonamide is then reacted with benzoic acid derivatives under specific conditions to introduce the benzoic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzene derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluorobenzene group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid can be used as a probe to study enzyme activities and protein interactions. Its fluorescence properties make it suitable for imaging and tracking biological processes.
Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets can be leveraged to design new therapeutic agents for treating diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique chemical structure allows for the creation of products with enhanced performance and stability.
作用机制
The mechanism by which 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The trifluorobenzene group can influence the electronic environment of the molecule, affecting its binding affinity and activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.
相似化合物的比较
4-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the benzoic acid moiety.
2,3,4-Trifluorobenzoyl chloride: Related compound with a different functional group.
Uniqueness: 4-(2,3,4-Trifluorobenzenesulfonamidomethyl)benzoic acid stands out due to its combination of trifluorobenzene and benzoic acid groups, which provide unique chemical and physical properties not found in similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-[[(2,3,4-trifluorophenyl)sulfonylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-10-5-6-11(13(17)12(10)16)23(21,22)18-7-8-1-3-9(4-2-8)14(19)20/h1-6,18H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBFZRDWYGXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C(=C(C=C2)F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2994924.png)
![6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2994927.png)

![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)


![6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide](/img/structure/B2994934.png)
![N-(2,4-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2994936.png)
![1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2994938.png)

![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994943.png)
![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2994946.png)
![(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994947.png)
